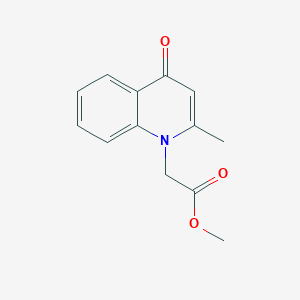

methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-methyl-4-oxoquinolin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9-7-12(15)10-5-3-4-6-11(10)14(9)8-13(16)17-2/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOKPJBJILOLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the reaction of 2-methyl-4-oxoquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:

Chemistry: It serves as a precursor in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: It is used in the development of drugs targeting various diseases, including malaria and tuberculosis.

Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Crystallographic Properties

Key Observations:

Substituent Effects: Halogenation: Bromine substitution (e.g., in Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetate) increases molecular weight and may enhance bioactivity through halogen bonding .

Crystallographic Differences: The target compound (P21/c) and the benzo[de]isoquinoline analogue (P21/n) share monoclinic systems but differ in unit cell volumes (1148.00 ų vs. 2494.9 ų), reflecting structural complexity due to fused rings .

Table 2: Hazard and Precautionary Profiles

Biological Activity

Methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a quinoline core structure with a methyl ester functional group, which is crucial for its biological activity. Its molecular formula is C₁₁H₁₃N₁O₃, with a molecular weight of approximately 219.23 g/mol. The presence of the carbonyl and ester groups enhances its reactivity and solubility in various biological environments.

Antimicrobial Activity

Methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate has demonstrated significant antimicrobial properties against a range of bacteria and fungi. Studies have shown that quinoline derivatives can effectively inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antibiotics.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Candida albicans | 12 |

Anticancer Activity

Research indicates that derivatives of methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain quinoline derivatives induce apoptosis in cancer cells by disrupting cell signaling pathways.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 35.1 | Antiproliferative |

| HeLa (Cervical) | 60.4 | Induced apoptosis |

| A549 (Lung) | 40.0 | Growth inhibition |

The biological activity of methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate can be attributed to several mechanisms:

- Inhibition of DNA Gyrase : The compound may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, leading to cell death.

- Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways, resulting in programmed cell death.

- Quorum Sensing Interference : Some studies suggest that quinoline derivatives can disrupt quorum sensing in bacteria like Pseudomonas aeruginosa, reducing virulence and biofilm formation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate against various strains of Staphylococcus aureus. The results indicated a significant inhibition zone, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Properties

In vitro studies on MCF-7 breast cancer cells revealed that methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate exhibited an IC50 value of 35.1 μM, demonstrating substantial antiproliferative effects and potential for further development as an anticancer drug.

Q & A

Q. Q1: What are the common synthetic routes for methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate, and how are regioisomeric byproducts addressed?

A: The compound is typically synthesized via alkylation of 2-methyl-4-quinolinone derivatives. For example, alkylation with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF/acetone) yields the target ester, but regioisomeric products (N- vs. O-alkylation) may form. Separation relies on column chromatography or preparative HPLC, supported by NMR to confirm regiochemistry (e.g., distinct carbonyl shifts in ¹³C NMR for N- vs. O-substituted products) .

Q. Q2: Which spectroscopic techniques are critical for confirming the structure of methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate?

A: Key techniques include:

- ¹H/¹³C NMR : To verify ester carbonyl resonance (~170 ppm) and quinolinone aromatic protons.

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related quinolinone esters (e.g., monoclinic C2/c space group, β = 119.6°) .

- HRMS : To validate molecular weight and fragmentation patterns.

Advanced Mechanistic and Structural Studies

Q. Q3: How does reaction solvent polarity influence regioselectivity during the alkylation of 2-methyl-4-quinolinone precursors?

A: Polar aprotic solvents (e.g., DMF) favor N-alkylation due to stabilization of the transition state via solvation of the nucleophilic nitrogen. In contrast, nonpolar solvents may shift selectivity toward O-alkylation, though yields are often lower. Computational studies (DFT) can model solvent effects on charge distribution and transition states .

Q. Q4: What computational methods are used to predict the thermodynamic stability of regioisomers in this class of compounds?

A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) compare Gibbs free energy to determine the most stable isomer. For example, N-substituted esters are often more stable than O-substituted analogs due to resonance stabilization of the quinolinone system .

Biological Activity and Assay Design

Q. Q5: What in vitro assays are suitable for evaluating the antimicrobial potential of methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate?

A: Standard assays include:

- MIC (Minimum Inhibitory Concentration) : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Time-kill kinetics : To assess bactericidal vs. bacteriostatic effects.

- Enzyme inhibition : Targeting microbial-specific enzymes (e.g., DNA gyrase) via fluorometric assays .

Q. Q6: How can molecular docking studies guide the design of analogs with improved biological activity?

A: Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., kinases, polymerases). Modifications to the ester or quinolinone moiety can be optimized for hydrogen bonding or hydrophobic interactions, as seen in related anticancer compounds .

Data Analysis and Contradictions

Q. Q7: How should researchers resolve discrepancies in reported biological activity data for quinolinone derivatives?

A: Critical factors include:

- Assay conditions : Variations in pH, solvent (e.g., DMSO concentration), or cell lines may alter results.

- Compound purity : Validate via HPLC (>95% purity) to exclude confounding by regioisomers or degradation products.

- Dose-response validation : Replicate studies with standardized protocols (e.g., CLSI guidelines) .

Q. Q8: Why might crystallographic data for methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate derivatives show deviations in bond angles compared to computational models?

A: Crystal packing forces and intermolecular interactions (e.g., hydrogen bonding, π-stacking) can distort bond angles. Compare with gas-phase DFT geometries to isolate environmental effects .

Advanced Applications in Medicinal Chemistry

Q. Q9: What strategies enhance the metabolic stability of methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate analogs in vivo?

A: Approaches include:

Q. Q10: How can structure-activity relationship (SAR) studies optimize the anti-inflammatory activity of this compound class?

A: Systematic variation of substituents (e.g., halogenation at C-6, methyl group at C-2) combined with COX-2 inhibition assays and cytokine profiling (e.g., IL-6, TNF-α) can identify potent analogs. Correlate logP values with membrane permeability using Caco-2 cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.